5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a carboxamide group, a benzoxazole ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 2-bromo-4-tert-butylphenyl N-(3,5-dimethylphenyl)carbamate
- 5-bromo-N-[4-[(Z)-N-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide
Uniqueness: The uniqueness of 5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the benzoxazole ring and the furan ring, along with the bromine atom, provides a unique structural framework that can be exploited for various chemical and biological studies.
Properties
Molecular Formula |
C22H19BrN2O3 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-22(2,3)14-6-4-13(5-7-14)21-25-16-12-15(8-9-17(16)28-21)24-20(26)18-10-11-19(23)27-18/h4-12H,1-3H3,(H,24,26) |
InChI Key |
QNKCBKMCQDQVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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